L-Lysine(Boc)-Osu
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Overview
Description
L-Lysine(Boc)-Osu, also known as Nα-(tert-Butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, is a derivative of the essential amino acid L-lysine. This compound is widely used in peptide synthesis and as a reagent in organic chemistry due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, while the N-hydroxysuccinimide (Osu) ester facilitates the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine(Boc)-Osu is typically synthesized through a multi-step process involving the protection of the amino group of L-lysine with a Boc group, followed by the activation of the carboxyl group with N-hydroxysuccinimide. The general synthetic route includes:
Protection of L-lysine: The amino group of L-lysine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Nα-Boc-L-lysine.
Activation of Carboxyl Group: The carboxyl group of Nα-Boc-L-lysine is then activated by reacting it with N-hydroxysuccinimide (Osu) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Lysine(Boc)-Osu undergoes various chemical reactions, including:
Substitution Reactions: The Osu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, which react with the Osu ester under mild conditions to form amide bonds.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed
Peptide Bonds: The primary product of substitution reactions involving this compound is the formation of peptide bonds, which are crucial in peptide synthesis.
Free Amino Group: Deprotection reactions yield the free amino group of L-lysine, which can further participate in subsequent reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-Lysine(Boc)-Osu involves the formation of peptide bonds through nucleophilic substitution. The Osu ester group is highly reactive and readily forms amide bonds with nucleophiles such as amines. The Boc group provides temporary protection to the amino group, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to regenerate the free amino group .
Comparison with Similar Compounds
Similar Compounds
Nα-Boc-L-lysine: Similar to L-Lysine(Boc)-Osu but lacks the Osu ester group.
Nα-Fmoc-L-lysine: Another protected form of L-lysine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Nα-Cbz-L-lysine: In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group.
Uniqueness
This compound is unique due to its combination of the Boc protective group and the Osu ester group. This dual functionality allows for efficient peptide bond formation while providing temporary protection to the amino group. The compound’s reactivity and versatility make it a valuable reagent in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C15H25N3O6 |
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Molecular Weight |
343.38 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-9-5-4-6-10(16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
InChI Key |
FJUZFSSVHZMNMG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)N |
Origin of Product |
United States |
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